2-ethyl-4-fluorobenzaldehyde
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Overview
Description
2-ethyl-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the second position and a fluorine atom at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-ethyl-4-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent to replace the chlorine atom with a fluorine atom . Another method involves the direct fluorination of 2-ethylbenzaldehyde using a suitable fluorinating reagent under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale halogen-exchange reactions. These reactions are carried out in specialized reactors that allow for precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 2-ethyl-4-fluorobenzoic acid.
Reduction: 2-ethyl-4-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-ethyl-4-fluorobenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects, making it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
2-ethyl-4-fluorobenzaldehyde can be compared with other fluorinated benzaldehydes, such as:
- 2-fluorobenzaldehyde
- 3-fluorobenzaldehyde
- 4-fluorobenzaldehyde
These compounds share similar chemical properties but differ in the position of the fluorine atom on the benzene ring. The unique positioning of the ethyl group and fluorine atom in this compound imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications .
Properties
CAS No. |
1289089-09-3 |
---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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